N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide
Description
N-(2,6-Dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring:
- A 2,6-dimethylphenyl group as the N-substituent.
- A thioether linkage connecting the acetamide to a 1,4-diazaspiro[4.6]undeca-1,3-diene core.
- A thiophen-2-yl substituent on the spirodiene ring.
Its structural complexity distinguishes it from simpler acetamide derivatives, warranting comparative analysis with analogs.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS2/c1-16-9-7-10-17(2)20(16)24-19(27)15-29-22-21(18-11-8-14-28-18)25-23(26-22)12-5-3-4-6-13-23/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLYTUQTMPCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has a complex structure characterized by a spirocyclic moiety and a thiophenyl group. Its molecular formula is , with a molecular weight of 425.6 g/mol. The structural features suggest potential interactions with biological targets, making it an interesting candidate for further study.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3OS2 |
| Molecular Weight | 425.6 g/mol |
| CAS Number | 1223791-53-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spirocyclic structure and the introduction of the thiophenyl group. Precise synthetic routes may vary but generally follow established methodologies for constructing complex organic molecules.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties against various pathogens. For instance:
- Antibacterial Activity : Compounds derived from thiophene and spirocyclic structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentrations (MICs) for these compounds can be as low as 2 µg/mL against resistant strains .
- Antifungal Activity : Certain derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida, suggesting that this compound may also possess similar properties.
Anticancer Activity
The compound's potential anticancer activity has been evaluated using various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest:
- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colon cancer) cells were used to assess cytotoxicity.
- Mechanism of Action : The compound appears to affect cellular pathways related to apoptosis, although specific pathways remain to be fully elucidated.
Case Studies
-
Study on Antimicrobial Efficacy : A recent study focused on the synthesis of various thiazole derivatives similar to this compound found that modifications in the thiophene ring significantly influenced antimicrobial activity .
- Results : Certain modifications enhanced activity against resistant bacterial strains.
-
Anticancer Screening : In vitro studies conducted on A549 and Caco-2 cell lines showed that compounds with similar structural features induced apoptosis in a concentration-dependent manner .
- Findings : The most promising derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Acetamide Derivatives
Key Observations :
- Biological roles vary widely : Anti-mycobacterial (thiophene-containing), herbicidal (chloro/methoxy), and fungicidal (oxazolidinyl) activities are dictated by substituent chemistry.
Insights :
Crystallographic and Conformational Analysis
Table 3: Structural Parameters from Crystallography
Key Points :
Functional Group Impact on Bioactivity
- Thiophene/Thiazole Rings : Enhance π-π stacking and metal coordination (e.g., anti-mycobacterial activity in ).
- Chloro/Methoxy Groups : Increase hydrophobicity and membrane permeability (herbicides/fungicides ).
- Spirodiene-Thioether System : May confer unique pharmacokinetics or target specificity due to rigidity and sulfur electronegativity.
Q & A
Q. What are the key steps in synthesizing N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide?
The synthesis typically involves:
- Multi-step reactions : Formation of the diazaspiro ring via cyclization, followed by thioacetamide linkage using nucleophilic substitution.
- Critical conditions : Temperature control (e.g., 0–5°C for intermediate stabilization), solvent selection (e.g., dichloromethane for solubility), and catalysts (e.g., palladium for cross-coupling).
- Purification : Column chromatography or recrystallization to isolate the final product .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
Q. Which analytical techniques confirm the structural integrity of the compound?
Standard methods include:
- NMR spectroscopy (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions (e.g., dimethylphenyl vs. thiophene groups) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., 486.0 g/mol for analogs) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, critical for spirocyclic systems .
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., thioether at ~600 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What is the significance of the thiophen-2-yl group in modulating biological activity?
The thiophene moiety enhances:
- Electron-rich interactions : Facilitates π-π stacking with aromatic residues in enzyme active sites.
- Metabolic stability : Compared to phenyl analogs, sulfur improves resistance to oxidative degradation.
- Activity comparisons : Derivatives with thiophene show lower MIC values (e.g., 10 µg/mL) against bacterial strains than non-thiophene analogs .
Advanced Research Questions
Q. How can researchers optimize reaction yield and purity during synthesis?
Methodologies include:
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, solvent ratio) to maximize yield .
- Continuous flow synthesis : Enhances scalability and reduces side reactions (e.g., via microreactors for diazaspiro ring formation) .
- Catalyst screening : Palladium vs. copper systems for cross-coupling efficiency .
- In-line analytics : Real-time HPLC or FTIR monitoring to adjust conditions dynamically .
Q. How to resolve contradictions in reported biological activity data?
Strategies involve:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. resazurin for viability).
- Orthogonal validation : Combine enzyme inhibition assays (e.g., kinase profiling) with transcriptomic analysis to confirm target engagement .
- Structural analogs : Compare activity trends; e.g., MIC values for dimethylphenyl derivatives (10 µg/mL) vs. methoxyphenyl (15 µg/mL) .
Q. What strategies elucidate the compound’s mechanism of action?
Advanced approaches include:
- Molecular docking : Predict binding to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using software (e.g., AutoDock Vina) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
- CRISPR-Cas9 knockouts : Validate target relevance in disease models (e.g., HDAC knockout cells for apoptosis studies) .
Q. How to design derivatives for improved pharmacokinetics?
Methodological steps:
- Computational ADME prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- Metabolite identification : LC-MS/MS profiling to guide structural modifications (e.g., blocking metabolic hotspots like benzylic positions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
